molecular formula C12H8Cl2N4 B3364122 4-chloro-1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1097064-70-4

4-chloro-1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B3364122
CAS No.: 1097064-70-4
M. Wt: 279.12
InChI Key: KMFDGVHYBNQJTF-UHFFFAOYSA-N
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Description

“4-chloro-1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine” is a heterocyclic compound . It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .

Mechanism of Action

Target of Action

The primary targets of 4-chloro-1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine are cancer cells . This compound has been synthesized and tested for its in-vitro anticancer activity against various cancer cell lines .

Mode of Action

The compound interacts with its targets by inhibiting the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in regulating the cell cycle. By inhibiting CDK2, the compound can halt the progression of the cell cycle, thereby preventing the proliferation of cancer cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This leads to a halt in the cell cycle progression, preventing the cancer cells from dividing and proliferating. The downstream effects include the induction of apoptosis (programmed cell death) within the cancer cells .

Pharmacokinetics

These properties help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The result of the compound’s action is the significant inhibition of the growth of the examined cancer cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines . This leads to a decrease in the proliferation of these cancer cells.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound demonstrates stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential to maintain its efficacy .

Biochemical Analysis

Biochemical Properties

4-chloro-1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is known for its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acids such as Leu83 . This interaction disrupts the enzyme’s activity, preventing the phosphorylation of target proteins necessary for cell cycle progression.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to induce cell cycle arrest at the G1 phase, leading to apoptosis in various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The compound influences cell signaling pathways by inhibiting CDK2, which in turn affects the expression of genes involved in cell proliferation and survival . Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2. The compound binds to the active site of CDK2, forming hydrogen bonds with amino acids such as Leu83 . This binding prevents the enzyme from phosphorylating its target proteins, leading to cell cycle arrest and apoptosis . The inhibition of CDK2 also affects other signaling pathways, including those involved in DNA repair and apoptosis regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The compound’s efficacy may diminish over time as cells develop resistance mechanisms.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including weight loss and organ damage . The threshold for these adverse effects varies depending on the animal model and the duration of exposure . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 . The compound’s metabolites can further interact with various biomolecules, influencing metabolic flux and metabolite levels . The inhibition of CDK2 by the compound also affects metabolic pathways related to cell proliferation and survival .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, particularly those with high metabolic activity . Its distribution is influenced by factors such as tissue permeability and the presence of efflux transporters . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Additionally, the compound may be directed to specific subcellular compartments through targeting signals .

Properties

IUPAC Name

4-chloro-1-(3-chlorophenyl)-6-methylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4/c1-7-16-11(14)10-6-15-18(12(10)17-7)9-4-2-3-8(13)5-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFDGVHYBNQJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097064-70-4
Record name 4-chloro-1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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